Schefferine hydrochloride
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Overview
Description
Schefferine hydrochloride is an alkaloid compound isolated from the bark of Scheferomitra subaequalis (Anonaceae).
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Schefferine hydrochloride involves several steps, including the extraction of the alkaloid from natural sources and subsequent chemical modifications. The extraction process typically involves the use of organic solvents to isolate the alkaloid from the plant material. The isolated alkaloid is then subjected to various chemical reactions to obtain the hydrochloride salt .
Industrial Production Methods
Industrial production of this compound may involve large-scale extraction and purification processes. These processes are optimized to ensure high yield and purity of the final product. The use of advanced chromatographic techniques and solvent extraction methods are common in the industrial production of this compound .
Chemical Reactions Analysis
Types of Reactions
Schefferine hydrochloride undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product and may include specific temperatures, solvents, and catalysts .
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound .
Scientific Research Applications
Schefferine hydrochloride has several scientific research applications, including:
Chemistry: It is used as a model compound in the study of alkaloid chemistry and reaction mechanisms.
Biology: It has been studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research has explored its potential use as an analgesic agent due to its ability to inhibit certain pain pathways.
Industry: It is used in the development of pharmaceuticals and other chemical products
Mechanism of Action
The mechanism of action of Schefferine hydrochloride involves its interaction with specific molecular targets and pathways. It is known to inhibit the NF-κB dependent CXCL1/CXCR2 signaling pathway, which plays a role in inflammation and pain. This inhibition reduces the expression of pro-inflammatory cytokines and chemokines, thereby exerting its analgesic and anti-inflammatory effects .
Comparison with Similar Compounds
Schefferine hydrochloride can be compared with other similar alkaloid compounds, such as:
Corydalmine: Another alkaloid with similar analgesic properties, but with different molecular targets and pathways.
This compound is unique due to its specific molecular structure and the particular pathways it affects, making it a valuable compound for scientific research and potential therapeutic applications .
Properties
CAS No. |
2428393-60-4 |
---|---|
Molecular Formula |
C20H24ClNO4 |
Molecular Weight |
377.9 g/mol |
IUPAC Name |
(13aS)-2,3,9-trimethoxy-6,8,13,13a-tetrahydro-5H-isoquinolino[2,1-b]isoquinolin-10-ol;hydrochloride |
InChI |
InChI=1S/C20H23NO4.ClH/c1-23-18-9-13-6-7-21-11-15-12(4-5-17(22)20(15)25-3)8-16(21)14(13)10-19(18)24-2;/h4-5,9-10,16,22H,6-8,11H2,1-3H3;1H/t16-;/m0./s1 |
InChI Key |
HRYGJEUMQGYZLO-NTISSMGPSA-N |
Isomeric SMILES |
COC1=C(C=C2[C@@H]3CC4=C(CN3CCC2=C1)C(=C(C=C4)O)OC)OC.Cl |
Canonical SMILES |
COC1=C(C=C2C3CC4=C(CN3CCC2=C1)C(=C(C=C4)O)OC)OC.Cl |
Origin of Product |
United States |
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